Cycloheptamycin

Beschreibung

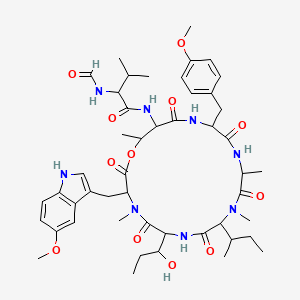

Cycloheptamycin is a cyclic heptapeptide antibiotic first identified during mid-20th-century antibiotic discovery efforts . Its chemical structure comprises seven amino acid residues with unique modifications, including methoxy groups, N-methylations, and a formyl-valine moiety. Key physicochemical properties include:

- Chemical formula: C₄₈H₆₈N₈O₁₂

- Molecular weight: 949.12 g/mol

- Melting point: 256–258°C

- Density: 1.28 g/cm³ (predicted) .

This compound belongs to a class of cyclic peptides known for their antimicrobial activity, though its specific biological targets and clinical applications remain less documented compared to well-characterized antibiotics like cyclosporine or cycloheximide.

Eigenschaften

CAS-Nummer |

30270-78-1 |

|---|---|

Molekularformel |

C48H68N8O12 |

Molekulargewicht |

949.1 g/mol |

IUPAC-Name |

N-[9-butan-2-yl-6-(1-hydroxypropyl)-3-[(5-methoxy-1H-indol-3-yl)methyl]-15-[(4-methoxyphenyl)methyl]-4,10,12,19-tetramethyl-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-2-formamido-3-methylbutanamide |

InChI |

InChI=1S/C48H68N8O12/c1-12-26(5)41-45(62)54-40(37(58)13-2)47(64)55(8)36(21-30-23-49-34-19-18-32(67-11)22-33(30)34)48(65)68-28(7)39(53-43(60)38(25(3)4)50-24-57)44(61)52-35(20-29-14-16-31(66-10)17-15-29)42(59)51-27(6)46(63)56(41)9/h14-19,22-28,35-41,49,58H,12-13,20-21H2,1-11H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,62) |

InChI-Schlüssel |

ASSZAURWVSBFSV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1C)C)CC2=CC=C(C=C2)OC)NC(=O)C(C(C)C)NC=O)C)CC3=CNC4=C3C=C(C=C4)OC)C)C(CC)O |

Synonyme |

cycloheptamycin |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cycloheptamycin shares structural and functional similarities with other cyclic peptides and antibiotics. Below is a comparative analysis:

Key Differences:

Structural Complexity : this compound’s heptapeptide backbone is shorter than cyclosporine’s 11-residue structure but features more post-translational modifications than cycloheximide .

Biological Targets: Unlike cyclosporine (immunosuppressant) and cycloheximide (eukaryotic translation inhibitor), this compound’s antimicrobial spectrum is inferred from its structural class but lacks robust clinical validation .

Development Stage : this compound remains primarily a research compound, whereas cyclosporine and cycloheximide have established therapeutic roles .

Research Findings and Implications

Historical Context

This compound emerged during a surge in antibiotic discovery post-World War II, alongside compounds like trichodermin and tebamin. However, its development stalled due to challenges in scalability, toxicity profiling, and the rise of broader-spectrum antibiotics .

Structural Insights

The compound’s methoxy and N-methyl groups enhance membrane permeability, a trait shared with cyclosporine but absent in simpler cyclic antibiotics like cycloheximide .

Challenges in Comparative Studies

- Data Gaps : Direct comparative efficacy or pharmacokinetic studies between this compound and analogs are scarce. Most inferences derive from structural parallels rather than head-to-head trials .

- Regulatory Considerations : Modern guidelines for drug similarity assessment (e.g., EMA’s CHMP framework) emphasize structural and functional equivalence, which this compound lacks relative to clinically validated peers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.